

In-Depth Technical Guide to the Physical and Chemical Characteristics of Tin-120

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tin-120*

Cat. No.: B083160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-120 (^{120}Sn) is the most abundant and one of ten stable isotopes of the element tin.[1][2] Its nucleus contains 50 protons and 70 neutrons.[3] The stability and unique nuclear properties of **tin-120** make it a subject of interest in various scientific and technical fields, including nuclear physics and materials science. This guide provides a comprehensive overview of the core physical and chemical characteristics of **tin-120**, with a focus on quantitative data and experimental methodologies.

While the primary focus of this document is the physicochemical properties of a stable isotope, it is important to note for the target audience that **tin-120**, as a stable, non-radioactive isotope, does not have direct applications in drug development that involve pharmacological activity or signaling pathways. Its relevance to the pharmaceutical and medical fields is more likely to be in the context of analytical techniques or as a component of specialized equipment.

Physical and Chemical Properties of Tin-120

The fundamental properties of the **tin-120** isotope are summarized in the tables below. These tables provide a clear, comparative overview of its nuclear, atomic, and bulk characteristics.

Table 1: Nuclear Properties of Tin-120

Property	Value
Symbol	^{120}Sn
Atomic Number (Z)	50
Neutron Number (N)	70
Mass Number (A)	120
Isotopic Mass	119.9021947 u
Natural Abundance	32.58%
Half-life	Stable
Nuclear Spin (I)	0
Magnetic Moment	0 μN
Quadrupole Moment	0
Binding Energy	8.504548 MeV
Mass Excess	-91.105073 MeV

Sources:[2][3][4]

Table 2: Atomic and Bulk Properties of Tin

Property	Value
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ²
Electronegativity (Pauling Scale)	1.96
Melting Point	505.08 K (231.93 °C)
Boiling Point	2875 K (2602 °C)
Crystal Structure (at 20°C)	β -tin (white tin): Body-centered tetragonal α -tin (grey tin): Face-centered diamond-cubic
Density (at 293 K)	7.31 g/cm ³

Sources:[3]

Nuclear Characteristics and Applications

Neutron Cross-Section

The neutron capture cross-section of a nucleus describes the probability that it will capture an incident neutron. For **tin-120**, this value is of particular interest in nuclear reactor technology and astrophysics. The Maxwellian averaged cross-sections for **tin-120** have been measured in the energy range of 3 to 225 keV.[5] These measurements are crucial for understanding the s-process (slow neutron capture process) of nucleosynthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the **tin-120** nucleus itself is not NMR-active due to its nuclear spin of 0, other tin isotopes with non-zero spins, such as ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, are utilized in NMR spectroscopy.[6] ¹¹⁹Sn is the most commonly used isotope for NMR studies due to its higher natural abundance and sensitivity among the NMR-active tin isotopes.[6] These studies are instrumental in characterizing the structure and bonding of organotin compounds.[6]

Experimental Protocols

Providing detailed, step-by-step experimental protocols for the determination of all cited properties is challenging within the scope of this guide, as these are often highly specialized and dependent on the specific instrumentation and laboratory standards. However, a general overview of the methodologies employed is presented below.

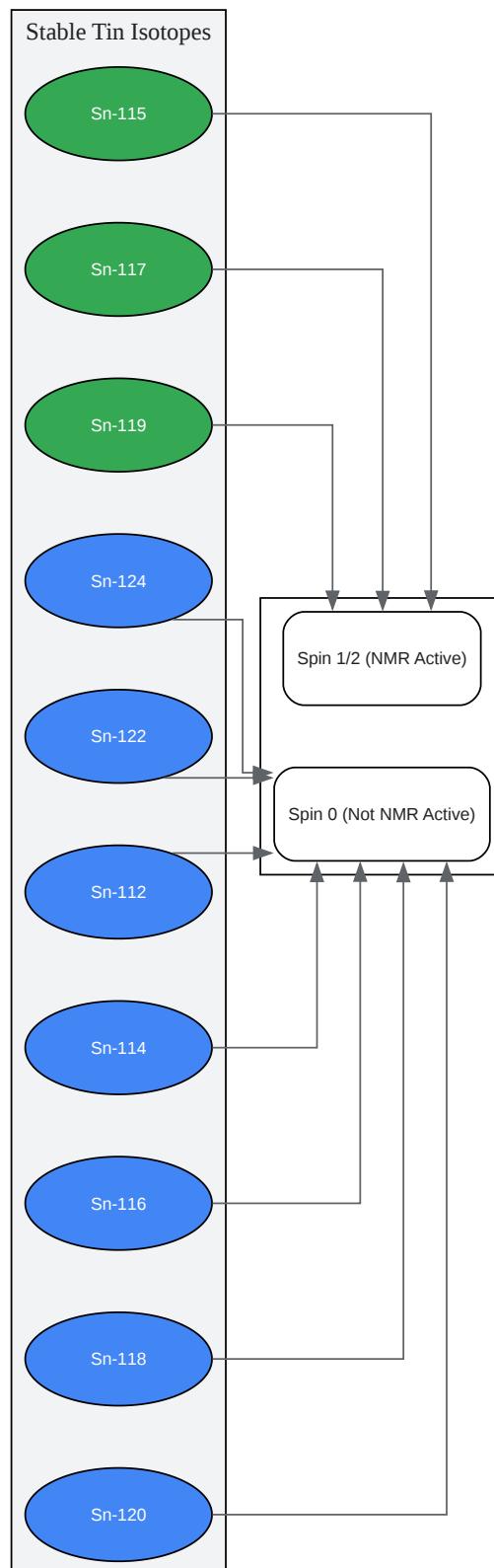
Determination of Isotopic Abundance via Mass Spectrometry

The relative abundances of tin isotopes are determined using mass spectrometry.[7] The general workflow for this process is as follows:

- Sample Preparation: The tin-containing sample is first dissolved. For metallic tin, this is typically achieved using hydrochloric acid. For minerals like cassiterite (SnO₂), a thermal reduction to metallic tin is necessary before dissolution.[8]

- Chromatographic Separation: The dissolved sample undergoes chromatographic steps to isolate the tin from the sample matrix, which helps to prevent interference during the measurement.[8]
- Mass Spectrometry Analysis: The purified tin solution is introduced into a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). The instrument ionizes the tin atoms and separates them based on their mass-to-charge ratio, allowing for the precise measurement of the different isotopes.[9]
- Data Analysis: The measured isotope ratios are compared to a standard to determine the relative abundances.[8]

Measurement of Neutron Capture Cross-Section

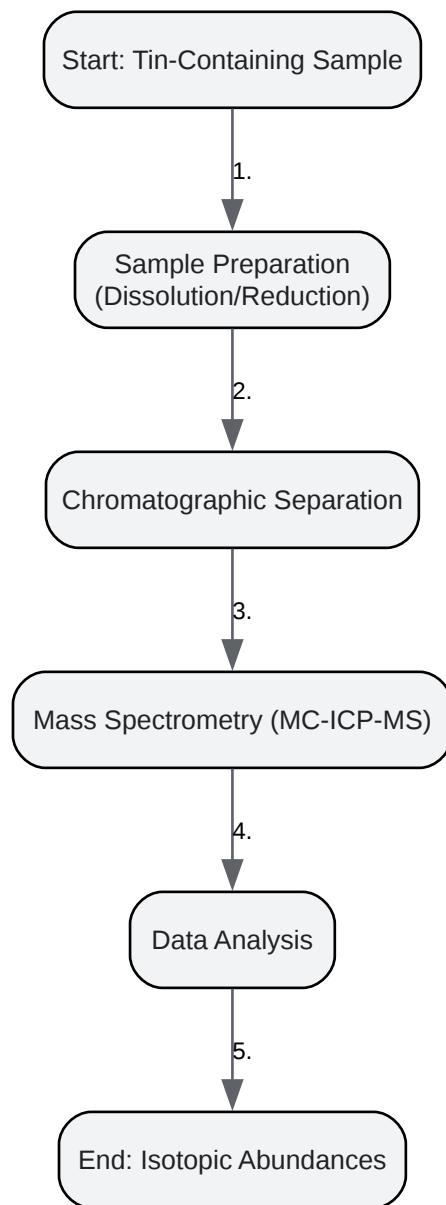

The neutron capture cross-section of **tin-120** is measured using the time-of-flight (TOF) technique at a linear accelerator facility.[10]

- Neutron Production: A pulsed proton beam is used to strike a target (e.g., lithium) to produce neutrons.[5]
- Sample Irradiation: The produced neutrons are directed towards a highly enriched **tin-120** sample.[5]
- Detection of Capture Events: When a **tin-120** nucleus captures a neutron, it emits gamma rays. These gamma rays are detected by a scintillator array, such as a 4π Barium Fluoride (BaF_2) detector.[5]
- Time-of-Flight Measurement: The time it takes for a neutron to travel from the source to the sample is measured, which allows for the determination of the neutron's energy.
- Data Analysis: The number of capture events at different neutron energies is used to calculate the neutron capture cross-section as a function of energy.

Mandatory Visualizations

Logical Relationship of Tin Isotopes

The following diagram illustrates the classification of the stable isotopes of tin based on their nuclear spin.



[Click to download full resolution via product page](#)

Caption: Classification of stable tin isotopes by nuclear spin.

Experimental Workflow for Isotopic Abundance Determination

The diagram below outlines the general experimental workflow for determining the isotopic abundance of tin using mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for determining tin isotopic abundance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of tin - Wikipedia [en.wikipedia.org]
- 2. hpschapters.org [hpschapters.org]
- 3. buyisotope.com [buyisotope.com]
- 4. Isotope data for tin-120 in the Periodic Table [periodictable.com]
- 5. Stellar neutron capture cross sections of the tin isotopes (Journal Article) | OSTI.GOV [osti.gov]
- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 7. Khan Academy [khanacademy.org]
- 8. ceza.de [ceza.de]
- 9. researchgate.net [researchgate.net]
- 10. jkps.or.kr [jkps.or.kr]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Characteristics of Tin-120]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083160#physical-and-chemical-characteristics-of-tin-120>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com